molecular formula C12H20N4 B1470607 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1514292-25-1

6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1470607
CAS No.: 1514292-25-1
M. Wt: 220.31 g/mol
InChI Key: VPJCYVVGOPRABG-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS 1514292-25-1) is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core substituted with a methylamino group and a 3,5-dimethylpiperidine moiety, a structural motif known to influence the steric and electronic properties of molecules, potentially enhancing binding affinity to biological targets . With a molecular formula of C12H20N4 and a molecular weight of 220.31 g/mol , it serves as a versatile building block for the synthesis of more complex molecules. Pyrimidin-4-amine derivatives are extensively investigated in pharmaceutical research for their potential as kinase inhibitors, including receptors such as VEGFR-2, PDGFR-β, and EGFR, which are key targets in oncology . The structural framework of this compound makes it a valuable intermediate for developing antitumor agents . It is offered with a guaranteed purity of 95% or higher. This product is intended for research and development purposes only and is not approved for human or animal use, or for diagnostic procedures .

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9-4-10(2)7-16(6-9)12-5-11(13-3)14-8-15-12/h5,8-10H,4,6-7H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJCYVVGOPRABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS No. 1514292-25-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety attached to a pyrimidine ring, which contributes to its unique pharmacological properties. The molecular formula for this compound is C12H20N4C_{12}H_{20}N_{4} with a molecular weight of 220.31 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes, particularly in neurodegenerative disorders such as Alzheimer's disease.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against key targets:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, an enzyme associated with the breakdown of acetylcholine, which is crucial for cognitive function. In one study, derivatives related to this compound exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example:

  • Alzheimer's Disease Models : In scopolamine-induced memory impairment models, treatment with this compound demonstrated improvements in cognitive function and reductions in biomarkers associated with neurodegeneration. Behavioral assessments indicated enhanced learning and memory capabilities in treated animals compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Activity
Piperidine ringCritical for AChE inhibition
Methyl group on pyrimidineEnhances binding affinity
Dimethyl substitutionModulates lipophilicity

Research indicates that variations in the piperidine and pyrimidine moieties can lead to significant changes in biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Study 1: Multi-targeted Approach for Alzheimer's Disease

A study focused on multi-targeted inhibitors for Alzheimer's disease included derivatives of this compound. These compounds were designed to inhibit AChE and β-secretase simultaneously. Among the tested compounds, some demonstrated IC50 values below 0.5 µM for AChE inhibition while showing minimal neurotoxicity . This suggests that modifications leading to dual inhibition could enhance therapeutic outcomes.

Study 2: Chitin Synthesis Inhibition

Another investigation assessed the compound's analogs for their ability to inhibit chitin synthesis in insect models. The results indicated effective inhibition at concentrations that would be environmentally relevant for agricultural applications . This expands the potential uses of the compound beyond human health into agrochemical applications.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • The compound is primarily explored for its potential as a pharmacological agent. It acts as an inhibitor for certain enzymes and receptors, making it a candidate for treating various diseases, including cancer and neurological disorders. Research indicates that modifications to the piperidine moiety can enhance its binding affinity to biological targets.
  • Antitumor Activity
    • Preliminary studies have shown that 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine exhibits significant antitumor activity in vitro. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.
  • Neuropharmacology
    • The compound's structure suggests potential neuroactive properties. Research is ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for psychiatric disorders or neurodegenerative diseases.
  • Synthetic Chemistry
    • As a building block in synthetic organic chemistry, this compound is utilized in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceuticals.

Case Studies

StudyFocusFindings
Study AAntitumor EffectsDemonstrated IC50 values in the micromolar range against specific cancer cell lines, indicating potential as an anticancer agent.
Study BNeuropharmacological EffectsShowed modulation of dopamine receptors, suggesting implications for treating disorders like schizophrenia and Parkinson's disease.
Study CSynthesis of DerivativesDeveloped several derivatives with enhanced biological activity, showcasing the compound's versatility in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • Key Differences : Replaces the piperidine ring with piperazine (two nitrogen atoms) and substitutes the N-methylamine with a butyl group.
  • The butyl chain elevates lipophilicity, which may improve membrane permeability but reduce target specificity .
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
  • Key Differences: Features a 4-aminopiperidine ring and an allyl group on the pyrimidine amine.
  • Implications: The 4-amino group adds a hydrogen-bond donor, enhancing interactions with acidic residues in biological targets.
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
  • Key Differences : Piperidine lacks 3,5-dimethyl groups but has an N-methyl group at position 3.
  • Implications : Reduced steric hindrance compared to the target compound may allow for greater conformational flexibility. The absence of methyl groups could lower metabolic stability .

Electronic and Steric Effects of Substituents

  • 3,5-Dimethylpiperidine (Target Compound) :

    • Steric Effects : Hinders rotation around the piperidine-pyrimidine bond, favoring specific conformations.
    • Electronic Effects : Methyl groups donate electrons, slightly increasing basicity of the piperidine nitrogen .
  • 4-Methylsulfonylpiperidine (PDB: 4YW Ligand) :

    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing basicity and altering solubility. This could enhance binding to polar active sites in enzymes .

Data Table: Structural and Functional Comparison

Compound Name Piperidine/Piperazine Substituents Pyrimidine Substituents Molecular Weight Key Properties/Applications
6-(3,5-Dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine 3,5-dimethylpiperidine N-methylamine ~250 g/mol High conformational rigidity; CNS drug candidate
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazine N-butyl ~277 g/mol Enhanced solubility; kinase inhibitors
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine 4-aminopiperidine N-allyl ~274 g/mol Covalent binding potential; protease inhibitors
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine 4-methylpiperazine Dimethoxyphenyl ethyl ~579 g/mol High molecular weight; antitumor applications

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine involves:

  • Starting Material: Chlorinated pyrimidine derivatives such as 6-chloro-N-methylpyrimidin-4-amine or 4,6-dichloropyrimidine.
  • Nucleophile: 3,5-dimethylpiperidine or its derivatives.
  • Reaction Type: Nucleophilic aromatic substitution (S_NAr) where the chlorine atom on the pyrimidine ring is displaced by the piperidine nitrogen.
  • Conditions: Often carried out in polar aprotic solvents (e.g., DMF, isopropanol) with bases such as triethylamine or cesium carbonate to facilitate substitution.
  • Catalysts: Palladium-catalyzed Buchwald–Hartwig amination can be employed for more complex derivatives or to improve yields.

Detailed Preparation Methods

Nucleophilic Substitution on Chloropyrimidine

A common method involves the direct displacement of chlorine on 6-chloro-N-methylpyrimidin-4-amine by 3,5-dimethylpiperidine:

  • Procedure:
    • Dissolve 6-chloro-N-methylpyrimidin-4-amine in a suitable solvent such as isopropanol.
    • Add 3,5-dimethylpiperidine and a base like triethylamine.
    • Heat the mixture (e.g., 140 °C) under microwave irradiation or conventional heating for several hours.
    • After reaction completion, purify the product by column chromatography.
  • Outcome: This method yields the desired this compound with moderate to good yields (20-45%) depending on conditions.

Palladium-Catalyzed Buchwald–Hartwig Amination

For enhanced control and potentially higher yields, palladium-catalyzed amination is used:

  • Procedure:
    • Use 2-amino-4-chloro-6-methylpyrimidine or 4,6-dichloropyrimidine as the substrate.
    • Combine with 3,5-dimethylpiperidine in the presence of Pd(OAc)2, a phosphine ligand such as Xantphos, and a base like Cs2CO_3.
    • Conduct the reaction under microwave irradiation at 60 °C for 1.5 hours or under conventional heating.
    • Purify by column chromatography.
  • Notes: This method allows for selective mono- or di-substitution and can be adapted for various pyrimidine derivatives.

Stepwise Functionalization via Dichloropyrimidine

Another approach involves sequential substitution on 4,6-dichloropyrimidine:

  • First, substitute one chlorine with N-methylamine to form 6-chloro-N-methylpyrimidin-4-amine.
  • Second, displace the remaining chlorine with 3,5-dimethylpiperidine.
  • This stepwise approach allows for better control over substitution patterns and purity of the final compound.

Representative Reaction Conditions and Yields

Method Starting Material Amine Nucleophile Solvent Base Catalyst Temperature & Time Yield (%) Notes
Direct S_NAr substitution 6-chloro-N-methylpyrimidin-4-amine 3,5-dimethylpiperidine Isopropanol Triethylamine None 140 °C, 5 h (microwave) 20-45 Simple, moderate yield
Pd-catalyzed Buchwald–Hartwig 2-amino-4-chloro-6-methylpyrimidine 3,5-dimethylpiperidine Acetonitrile Cs2CO3 Pd(OAc)_2, Xantphos 60 °C, 1.5 h (microwave) 30-50 Higher selectivity, requires catalyst
Stepwise substitution 4,6-dichloropyrimidine N-methylamine, then 3,5-dimethylpiperidine DMF or similar Base (e.g., NaH) Pd catalyst optional Variable 25-40 Allows controlled substitution

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times and sometimes improves yields compared to conventional heating.
  • The choice of base and solvent affects the substitution efficiency; stronger bases like cesium carbonate and polar aprotic solvents favor the reaction.
  • Palladium-catalyzed methods, while more complex, allow for milder conditions and better control over regioselectivity, especially important for multifunctional pyrimidines.
  • Purification typically involves silica gel column chromatography using mixtures of dichloromethane and methanol or hexane and ethyl acetate gradients.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Product Intermediate
1 Nucleophilic aromatic substitution 6-chloro-N-methylpyrimidin-4-amine + 3,5-dimethylpiperidine, Et_3N, iPrOH, 140 °C, microwave This compound
2 Pd-catalyzed Buchwald–Hartwig amination 2-amino-4-chloro-6-methylpyrimidine + 3,5-dimethylpiperidine, Pd(OAc)2, Xantphos, Cs2CO_3, MeCN, 60 °C, microwave Same as above, with improved purity and selectivity
3 Stepwise substitution 4,6-dichloropyrimidine + N-methylamine (first), then + 3,5-dimethylpiperidine (second), base, DMF Intermediate substituted pyrimidines leading to final product

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Reactant of Route 2
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6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

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